molecular formula C10H13N3O3 B14830567 5-Cyclopropoxy-N,N-dimethyl-3-nitropyridin-2-amine

5-Cyclopropoxy-N,N-dimethyl-3-nitropyridin-2-amine

Katalognummer: B14830567
Molekulargewicht: 223.23 g/mol
InChI-Schlüssel: QFGBXRNJRFUTAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-N,N-dimethyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.231 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a nitro group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Eigenschaften

Molekularformel

C10H13N3O3

Molekulargewicht

223.23 g/mol

IUPAC-Name

5-cyclopropyloxy-N,N-dimethyl-3-nitropyridin-2-amine

InChI

InChI=1S/C10H13N3O3/c1-12(2)10-9(13(14)15)5-8(6-11-10)16-7-3-4-7/h5-7H,3-4H2,1-2H3

InChI-Schlüssel

QFGBXRNJRFUTAD-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=C(C=C(C=N1)OC2CC2)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 5-Cyclopropoxy-N,N-dimethyl-3-nitropyridin-2-amine involves several stepsThe reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

5-Cyclopropoxy-N,N-dimethyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts, strong acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-N,N-dimethyl-3-nitropyridin-2-amine is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

5-Cyclopropoxy-N,N-dimethyl-3-nitropyridin-2-amine can be compared with other similar compounds, such as:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.